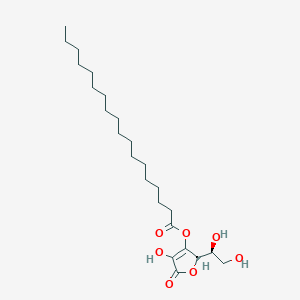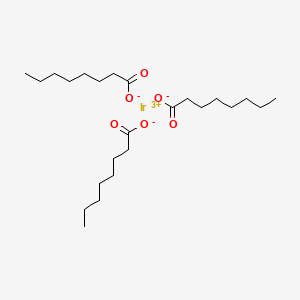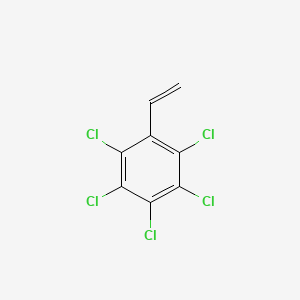
1,2,3,4,5-Pentachloro-6-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-ethenylbenzene, also known as pentachlorostyrene, is a chlorinated aromatic compound with the molecular formula C8H3Cl5. This compound is characterized by the presence of five chlorine atoms and one ethenyl group attached to a benzene ring. It is a derivative of benzene and is known for its stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be synthesized through various methods, including:
Chlorination of Styrene: This method involves the chlorination of styrene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Chlorination of Benzene Derivatives:
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Nucleophiles: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-pentachloro-6-ethenylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be compared with other similar compounds such as:
1,2,3,4,5-Pentachlorobenzene: Similar in structure but lacks the ethenyl group.
Hexachlorobenzene: Contains six chlorine atoms but no ethenyl group.
Pentachlorophenol: Contains five chlorine atoms and a hydroxyl group instead of an ethenyl group.
The uniqueness of this compound lies in its combination of chlorine atoms and the ethenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
83484-75-7 |
|---|---|
Formule moléculaire |
C8H3Cl5 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
Clé InChI |
AGOFZVAQMFVJEQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


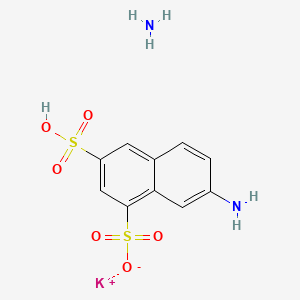


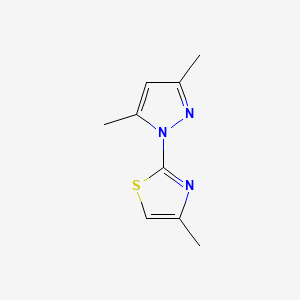
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
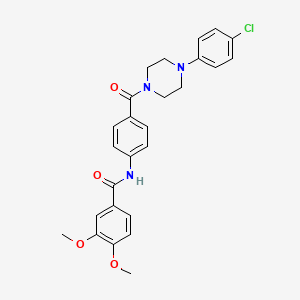
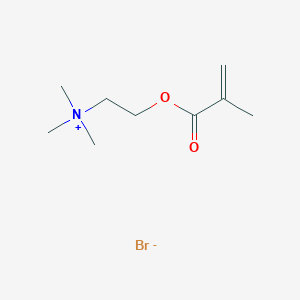

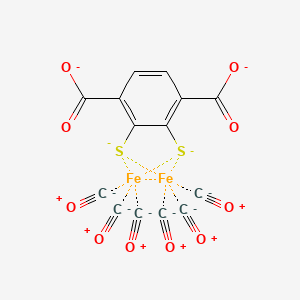
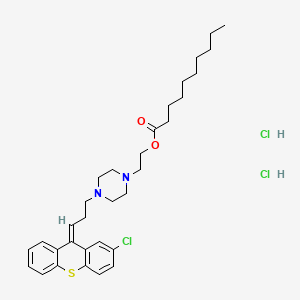
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
